![molecular formula C24H24ClFN6O2 B2859867 7-(4-chlorobenzyl)-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898409-33-1](/img/structure/B2859867.png)
7-(4-chlorobenzyl)-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(4-chlorobenzyl)-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H24ClFN6O2 and its molecular weight is 482.94. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Activity
A novel series of purine linked piperazine derivatives, designed to target Mycobacterium tuberculosis, showed significant antimycobacterial activity. These compounds, including variations of the core chemical structure mentioned, were synthesized to disrupt the biosynthesis of peptidoglycan in the bacterium, displaying potent activities against Mycobacterium tuberculosis H37Rv. Some derivatives showed greater potency than existing clinical drugs like Ethambutol, highlighting their potential as preclinical agents for tuberculosis treatment (Srihari Konduri et al., 2020).
Cardiovascular Activity
Research on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones revealed their potential in cardiovascular applications. These compounds demonstrated significant electrocardiographic, antiarrhythmic, and hypotensive activities, along with affinities for alpha(1)- and alpha(2)-adrenoreceptors. Particularly, derivatives with 8-(2-morpholin-4-yl-ethylamino) substituents showed strong prophylactic antiarrhythmic activity, indicating their potential as cardiovascular therapeutics (G. Chłoń-Rzepa et al., 2004).
Luminescent Properties and Photo-induced Electron Transfer
Studies on novel piperazine substituted naphthalimide compounds have demonstrated their significant luminescent properties and capabilities in photo-induced electron transfer. These properties make them valuable for potential applications in optical materials and sensors, showcasing how variations of the core chemical structure can be applied in different scientific fields (Jiaan Gan et al., 2003).
properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClFN6O2/c1-29-21-20(22(33)28-24(29)34)32(14-16-6-8-18(25)9-7-16)23(27-21)31-12-10-30(11-13-31)15-17-4-2-3-5-19(17)26/h2-9H,10-15H2,1H3,(H,28,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDICROOQEKOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4F)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorobenzyl)-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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